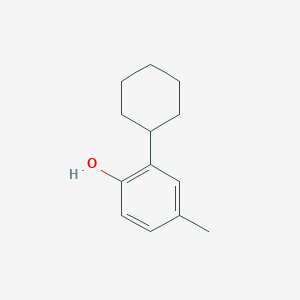

2-Cyclohexyl-p-cresol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLMTHAWEBRMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166693 | |

| Record name | Phenol, 2-cyclohexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-09-4 | |

| Record name | 2-Cyclohexyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-cyclohexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-p-cresol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Cyclohexyl-p-cresol, also known as 2-Cyclohexyl-4-methylphenol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Chemical Identity and Structure

This compound is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group.[1][2]

IUPAC Name: 2-Cyclohexyl-4-methylphenol[1]

Synonyms: 4-Methyl-2-cyclohexylphenol, o-Cyclohexyl-p-cresol[1][2]

CAS Registry Number: 1596-09-4[1][2][3]

Molecular Formula: C₁₃H₁₈O[1][2][3][4][5]

Canonical SMILES: CC1=CC(=C(C=C1)O)C2CCCCC2[3][5]

InChI Key: GTLMTHAWEBRMGI-UHFFFAOYSA-N[2][5]

The structure of this compound consists of a p-cresol (4-methylphenol) core with a cyclohexyl substituent at the C2 position. The presence of the hydroxyl group imparts acidic properties, while the cyclohexyl and methyl groups contribute to its lipophilicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and scientific literature.

| Property | Value | Source |

| Molecular Weight | 190.29 g/mol | [4][5][6] |

| Appearance | Solid or viscous liquid | [2] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 257.1 °C at 760 mmHg | [4][5] |

| Density | 1.026 g/cm³ | [4][5] |

| pKa (Predicted) | 10.58 ± 0.43 | [3] |

| LogP | 3.748 | [4] |

| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic information for this compound.

-

¹H NMR Spectroscopy: Data is available for this compound.[7]

-

¹³C NMR Spectroscopy: While a spectrum for the parent compound 2-cyclohexylphenol is available, specific data for the p-cresol derivative can be referenced.[8]

-

Infrared (IR) Spectroscopy: IR spectra are available for this compound.[7]

-

Mass Spectrometry (MS): Mass spectral data is available for this compound.[7]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol with either cyclohexene or cyclohexanol in the presence of an acid catalyst.[9][10] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and zeolites.[9][11][12]

Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol describes a general procedure for the synthesis of this compound based on literature methods.[9][12]

Materials:

-

p-Cresol

-

Cyclohexene

-

Acid catalyst (e.g., p-toluenesulfonic acid or an acidic zeolite)

-

Anhydrous solvent (e.g., toluene or heptane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add p-cresol and the chosen anhydrous solvent.

-

Catalyst Addition: Add the acid catalyst (e.g., 5-10 mol% of p-toluenesulfonic acid or 1-10% by weight of an acidic zeolite relative to p-cresol).[9]

-

Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 100-180 °C) with stirring.[9][12] Slowly add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst like a zeolite was used, filter it off.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Biological Activity

This compound is known for its antioxidant properties, which makes it useful in various industrial applications, particularly in the formulation of plastics and rubber.[2] Additionally, it may have applications in the pharmaceutical and cosmetic industries due to its potential antimicrobial properties.[2] However, detailed studies on its specific biological mechanisms of action and its effects on signaling pathways are not extensively reported in the publicly available literature. The compound is primarily utilized as a chemical intermediate in the synthesis of other molecules.[6]

Safety Information

This compound is moderately toxic by ingestion and is a severe eye irritant.[3] As with many phenolic compounds, it should be handled with care to avoid skin and eye irritation.[2] When heated to decomposition, it emits acrid smoke and irritating vapors.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of p-cresol.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS 1596-09-4: 2-Cyclohexyl-4-methylphenol | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Phenol,2-cyclohexyl-4-methyl- | CAS#:1596-09-4 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound(1596-09-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-CYCLOHEXYLPHENOL(119-42-6) 13C NMR spectrum [chemicalbook.com]

- 9. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-4-methylphenol from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexyl-4-methylphenol, a valuable intermediate in the preparation of stabilizers for thermoplastics and elastomers.[1] The primary synthetic route discussed is the Friedel-Crafts alkylation of p-cresol with a cyclohexylating agent, typically cyclohexene or cyclohexanol, in the presence of an acidic catalyst.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 2-cyclohexyl-4-methylphenol from p-cresol is a classic example of a Friedel-Crafts alkylation reaction.[2] This electrophilic aromatic substitution involves the attachment of a cyclohexyl group to the electron-rich aromatic ring of p-cresol.[3] The reaction is catalyzed by a variety of acidic catalysts, including Lewis acids and Brønsted acids.[3][4] The hydroxyl and methyl groups of p-cresol are ortho-, para-directing activators. Since the para position is blocked by the methyl group, the incoming cyclohexyl electrophile is directed to the ortho position.

Catalytic Systems

Several catalytic systems have been successfully employed for this synthesis, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions. Commonly used catalysts include:

-

Zeolites: Large-pore, acidic zeolites have been shown to be effective catalysts for the liquid-phase alkylation of p-cresol with cyclohexanol or cyclohexene.[1]

-

p-Toluenesulfonic Acid: This Brønsted acid is a milder catalyst that can afford high yields of cyclohexyl cresols.[5][6]

-

Aluminum Chloride (AlCl₃): A strong Lewis acid, AlCl₃ is a traditional catalyst for Friedel-Crafts reactions and can be used for the alkylation of p-cresol with cyclohexanol.[7]

-

Phosphoric Acid (H₃PO₄): This acid has also been utilized to catalyze the reaction between p-cresol and cyclohexanol.[7]

-

Benzenesulphonic Acid: This catalyst has been used in the alkylation of p-cresol with cyclohexene.[8]

-

Aluminum Phenoxide: This catalyst can be prepared in situ by reacting phenol with aluminum and is used for the alkylation of phenols with olefins like cyclohexene.[9]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 2-cyclohexyl-4-methylphenol and related alkylated cresols.

| Catalyst | Alkylating Agent | p-Cresol to Alkylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Large Pore, Acidic Zeolite | Cyclohexene | 1.3-1.8 : 1 | Not specified | Not specified | 92.1 | [1] |

| Large Pore, Acidic Zeolite | Cyclohexanol | 1.3-1.8 : 1 | Not specified | 5-10 | 84.9 | [1] |

| p-Toluenesulphonic Acid | Cyclohexene | 10:1 | 120 | 3 | 88.5 | [5] |

| Aluminum Chloride (AlCl₃) | Cyclohexanol | 5:1 | 90-100 | Not specified | 61 | [1][7] |

| Phosphoric Acid (H₃PO₄) | Cyclohexanol | Not specified | 90-100 | Not specified | 78 | [1] |

| Benzenesulphonic Acid | Cyclohexene | Not specified | Not specified | Not specified | High | [8] |

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-cyclohexyl-4-methylphenol using two different catalytic systems.

Protocol 1: Zeolite-Catalyzed Alkylation with Cyclohexene

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[1]

Materials:

-

p-Cresol

-

Cyclohexene

-

Large-pore, acidic zeolite (e.g., Y-type zeolite in its hydrogen form)

-

Toluene (optional, as solvent)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Activation: Dry the zeolite catalyst at 110°C for 3 hours. For the hydrogen form, heat the zeolite powder in a thin layer with a temperature ramp of 10°C per minute up to 420°C and hold for 60 minutes.[1]

-

Reaction Setup: In the three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add p-cresol and 1-10% by weight of the activated zeolite catalyst (based on the amount of p-cresol).[1]

-

Reaction Execution: Heat the mixture to the desired reaction temperature with stirring. Add cyclohexene dropwise from the dropping funnel at a rate that prevents a significant reflux of cyclohexene.[1] The recommended molar ratio of p-cresol to cyclohexene is between 1.1:1 and 2:1, with a preferred range of 1.3:1 to 1.8:1.[1]

-

Reaction Monitoring: After the addition of cyclohexene is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the zeolite catalyst.

-

Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted p-cresol.

-

Neutralize the aqueous layer with a dilute hydrochloric acid solution and extract with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 2-cyclohexyl-4-methylphenol.

-

Protocol 2: p-Toluenesulfonic Acid-Catalyzed Alkylation with Cyclohexene

This protocol is based on a study investigating the alkylation of cresols with cyclohexene.[5]

Materials:

-

p-Cresol

-

Cyclohexene

-

p-Toluenesulfonic acid

-

Petroleum ether

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Anhydrous sodium sulfate

Equipment:

-

Flask fitted with a stirrer, condenser, thermometer, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the flask with p-cresol and p-toluenesulfonic acid (10% by weight of p-cresol).[5]

-

Reactant Addition: Heat the mixture to the desired temperature (e.g., 120°C) and add cyclohexene dropwise over a period of 2 hours.[5] The molar ratio of p-cresol to cyclohexene can be varied, with a 10:1 ratio reported to give high yields.[5]

-

Reaction Time: After the addition is complete, continue stirring the mixture for an additional hour at the reaction temperature.[5]

-

Work-up:

-

Cool the reaction mixture and dissolve it in petroleum ether.

-

Wash the organic solution with a dilute sodium hydroxide solution to remove unreacted p-cresol.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the petroleum ether by distillation.

-

Distill the residue under reduced pressure to obtain 2-cyclohexyl-4-methylphenol.

-

Visualizations

Reaction Pathway

Caption: General reaction scheme for the synthesis of 2-cyclohexyl-4-methylphenol.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of 2-cyclohexyl-4-methylphenol.

Conclusion

The synthesis of 2-cyclohexyl-4-methylphenol from p-cresol is a well-established process with multiple effective catalytic routes. The choice of catalyst and reaction conditions can be tailored to optimize for yield, selectivity, and process efficiency. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further research may focus on developing more environmentally friendly and reusable catalytic systems to enhance the sustainability of this synthesis.

References

- 1. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyclohexyl-4-methylphenol | High-Purity Reagent [benchchem.com]

- 8. ppor.az [ppor.az]

- 9. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

In-Depth Technical Guide: Physical and Chemical Properties of 1-(2-Hydroxy-5-methylphenyl)-1-propanone (CAS 938-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Hydroxy-5-methylphenyl)-1-propanone, a versatile organic compound with the CAS Number 938-45-4. Also known by its synonym 2'-hydroxy-5'-methylpropiophenone, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and as a functional ingredient in cosmetic formulations.[1] Its unique molecular structure, featuring a substituted phenolic ring and a ketone functional group, underpins its chemical reactivity and diverse applications. This document aims to be an essential resource for professionals in research and development by presenting detailed data, experimental methodologies, and visualizations of key processes.

Chemical Identity and Structure

IUPAC Name: 1-(2-hydroxy-5-methylphenyl)propan-1-one[2]

Synonyms: 2'-hydroxy-5'-methylpropiophenone, 2-Propanoyl-4-methylphenol[2]

CAS Number: 938-45-4[3]

Molecular Formula: C₁₀H₁₂O₂[2]

Molecular Weight: 164.20 g/mol

The chemical structure of 1-(2-Hydroxy-5-methylphenyl)-1-propanone consists of a propiophenone core with a hydroxyl group at the ortho position and a methyl group at the para position of the phenyl ring.

Physical Properties

The physical characteristics of 1-(2-Hydroxy-5-methylphenyl)-1-propanone are critical for its handling, formulation, and application. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 2 °C (literature) | |

| Boiling Point | 251.67 °C (rough estimate) | |

| Density | 1.070 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [4][5] |

Chemical Properties

The chemical behavior of 1-(2-Hydroxy-5-methylphenyl)-1-propanone is dictated by its functional groups. The phenolic hydroxyl group imparts acidic properties and allows for reactions such as etherification and esterification. The ketone group is susceptible to nucleophilic addition and reduction reactions. The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents will influence the position of substitution.

This compound is utilized as a photoinitiator in UV-curable systems. Upon exposure to UV radiation, it can generate free radicals that initiate polymerization.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of a compound. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of a solid organic compound can be determined with high precision using a capillary tube method with a melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation method or a micro-method for small sample volumes.

Protocol (Micro-method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Protocol:

-

To a small, accurately weighed amount of the compound (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

A visual observation is made to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as soluble. If not, it is recorded as insoluble. For more quantitative results, the amount of solvent required to dissolve a known mass of the compound can be measured.

Visualizations

Synthesis Workflow

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-propanone can be achieved through various organic synthesis routes. A common method is the Fries rearrangement of p-cresyl propionate. The following diagram illustrates a generalized workflow for its synthesis and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. chembk.com [chembk.com]

- 4. 2-ヒドロキシ-4′-(2-ヒドロキシエトキシ)-2-メチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 2-Cyclohexyl-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexyl-p-cresol (CAS No. 1596-09-4), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public spectroscopic data for this specific compound, this document presents representative data from closely related phenolic compounds and outlines the standard experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and similar molecules.

Quantitative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of its constituent functional groups and comparison with similar phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 6.7 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~4.5 - 5.5 | Singlet (broad) | 1H | Phenolic proton (-OH) |

| ~3.0 - 3.5 | Multiplet | 1H | Methine proton (-CH-) |

| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.8 - 1.2 | Multiplet | 10H | Cyclohexyl protons (-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-OH (aromatic) |

| ~130 - 135 | C-CH (aromatic) |

| ~128 - 132 | C-H (aromatic) |

| ~115 - 120 | C-H (aromatic) |

| ~35 - 40 | -CH- (cyclohexyl) |

| ~25 - 35 | -CH₂- (cyclohexyl) |

| ~20 - 25 | -CH₃ (methyl) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 190.14 | ~100 | [M]⁺ (Molecular Ion) |

| 175.12 | Moderate | [M - CH₃]⁺ |

| 107.05 | High | [M - C₆H₁₁]⁺ (loss of cyclohexyl) |

| 91.05 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Alkylation mechanism of p-cresol with cyclohexene

An In-depth Technical Guide on the Alkylation Mechanism of p-Cresol with Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkylation of p-cresol with cyclohexene, a significant reaction in industrial and synthetic chemistry for producing valuable alkylated phenols. These products serve as crucial intermediates for antioxidants, resins, surface-active agents, and stabilizers for fuels and polymers.[1][2][3] This document details the underlying reaction mechanisms, presents quantitative data from various catalytic systems, outlines detailed experimental protocols, and provides visual representations of the chemical pathways and workflows.

The alkylation of p-cresol with cyclohexene is a classic example of a Friedel-Crafts alkylation reaction, which proceeds via electrophilic aromatic substitution.[4][5][6] The reaction is typically catalyzed by Brønsted or Lewis acids.[7] The core of the mechanism involves the generation of a cyclohexyl carbocation electrophile from cyclohexene, which then attacks the electron-rich p-cresol molecule.

A key feature of this reaction is the competition between two primary pathways: C-alkylation and O-alkylation .[8][9]

-

C-Alkylation: The electrophilic attack occurs on the aromatic ring of p-cresol, leading to the formation of a carbon-carbon bond. Due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring, the substitution predominantly occurs at the ortho position relative to the hydroxyl group, yielding 2-cyclohexyl-4-methylphenol.

-

O-Alkylation: The electrophilic attack occurs on the oxygen atom of the hydroxyl group, resulting in the formation of an ether, specifically cyclohexyl p-tolyl ether.[10]

The selectivity between C- and O-alkylation is highly dependent on the reaction conditions. Generally, O-alkylation is favored under milder conditions (lower temperatures and weaker acid sites), as it is the kinetically controlled product.[8][11] In contrast, C-alkylation is the thermodynamically more stable product and is favored at higher temperatures and in the presence of stronger acid catalysts.[8][11]

Generation of the Electrophile

The reaction is initiated by the protonation of cyclohexene by an acid catalyst (H⁺) to form a secondary cyclohexyl carbocation. This carbocation is the reactive electrophile that drives the alkylation process.

Cyclohexene + H⁺ ⇌ Cyclohexyl Carbocation

Mechanistic Pathways

The following diagram illustrates the competing C-alkylation and O-alkylation pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. ppor.az [ppor.az]

- 8. researchgate.net [researchgate.net]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 2-Cyclohexyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of 2-Cyclohexyl-p-cresol, an important chemical intermediate. This document details the underlying reaction mechanisms, offers in-depth experimental protocols, presents quantitative data for various catalytic systems, and provides guidance on product characterization.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an alkyl group onto an aromatic ring.[1][2] The synthesis of this compound (also known as 4-methyl-2-cyclohexylphenol) from p-cresol and a cyclohexylating agent such as cyclohexene or cyclohexanol is a classic example of this reaction. The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic attack. The challenge lies in achieving high selectivity for the desired ortho-substituted product, this compound, over the para-substituted isomer and preventing polyalkylation.[3]

This guide will explore various catalytic approaches to maximize the yield and selectivity of this compound, a compound of interest in the synthesis of stabilizers for thermoplastics and elastomers.

Reaction Mechanism

The Friedel-Crafts alkylation of p-cresol with a cyclohexylating agent proceeds via an electrophilic aromatic substitution mechanism. The reaction is catalyzed by either a Lewis acid or a Brønsted acid.[4]

Step 1: Generation of the Electrophile

The catalyst activates the alkylating agent to form a cyclohexyl carbocation or a polarized complex.

-

With Cyclohexene: A Brønsted acid protonates the double bond of cyclohexene, forming a secondary carbocation.

-

With Cyclohexanol: A Lewis or Brønsted acid facilitates the removal of the hydroxyl group as a water molecule, generating the cyclohexyl carbocation.[5]

Step 2: Electrophilic Attack

The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the electrophilic cyclohexyl carbocation. This attack is directed to the positions ortho and para to the strongly activating hydroxyl group. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

Step 3: Deprotonation and Aromatization

A weak base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the cyclohexyl group, restoring the aromaticity of the ring and yielding the final product, this compound or 4-Cyclohexyl-p-cresol.[4]

References

- 1. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 4. mt.com [mt.com]

- 5. pnnl.gov [pnnl.gov]

Theoretical investigation of 2-Cyclohexyl-p-cresol antioxidant activity

An in-depth technical guide on the theoretical investigation of 2-Cyclohexyl-p-cresol antioxidant activity for researchers, scientists, and drug development professionals.

Introduction: Computational Insights into Antioxidant Activity

This compound is a phenolic compound with potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a process implicated in numerous diseases, by neutralizing harmful free radicals.[1] The efficacy of a phenolic antioxidant is largely determined by its ability to donate a hydrogen atom or an electron to a free radical.[2] Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the mechanisms of antioxidant action at a molecular level.[1][3] These methods allow for the calculation of various thermodynamic parameters that quantify the antioxidant potential of a molecule, offering predictive insights that can guide experimental design and drug development.[1][4]

This guide details the theoretical methodologies used to evaluate the antioxidant activity of this compound, focusing on the primary free radical scavenging mechanisms and the key thermodynamic descriptors involved.

Core Antioxidant Mechanisms for Phenolic Compounds

The free radical scavenging activity of phenolic compounds like this compound is generally understood to proceed through three primary mechanisms.[4][5] The preferred pathway is highly dependent on factors such as the solvent environment and the structure of the antioxidant.[2][4]

-

Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The efficiency of this pathway is primarily related to the O-H bond dissociation enthalpy (BDE).[6][7] A lower BDE facilitates easier hydrogen donation.[8]

-

Reaction: ArOH + R• → ArO• + RH

-

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to the anion. The first step, governed by the Ionization Potential (IP), is typically rate-determining.[4][5]

-

Reaction Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

-

Reaction Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH

-

-

Sequential Proton Loss Electron Transfer (SPLET): This is also a two-step mechanism, which is particularly relevant in polar, protic solvents. The phenol first deprotonates to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical. The initial deprotonation step is governed by the Proton Affinity (PA) or Proton Dissociation Enthalpy (PDE).[4][6]

-

Reaction Step 1 (PL): ArOH → ArO⁻ + H⁺

-

Reaction Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

-

Theoretical and Computational Protocols

Quantum chemical calculations are essential for determining the thermodynamic feasibility of each antioxidant mechanism.[1] Density Functional Theory (DFT) is the most widely used method for these investigations due to its balance of accuracy and computational cost.[3]

Computational Workflow

A typical workflow for the theoretical investigation of an antioxidant involves geometry optimization followed by the calculation of key thermodynamic parameters in different environments.

Caption: A typical computational workflow for antioxidant analysis.

Detailed Methodologies

-

Software: Calculations are commonly performed using computational chemistry software suites like Gaussian, ORCA, or Spartan.

-

Level of Theory: The B3LYP functional is widely used, though more modern functionals like M06-2X or M05-2X are often recommended for better accuracy in thermochemical calculations, especially for radical species.[8][9]

-

Basis Set: Pople-style basis sets such as 6-311++G(d,p) are frequently employed to provide a good description of the electronic structure, including diffuse functions and polarization.[3][9]

-

Geometry Optimization: The molecular structures of this compound, its corresponding phenoxyl radical, radical cation, and anion are fully optimized without symmetry constraints at the chosen level of theory.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[7]

-

Solvent Effects: To model reactions in physiological environments (polar or lipid), implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are applied.[4][10] Calculations are typically performed in water (polar) and a non-polar solvent like benzene or n-heptane to simulate different biological media.

Key Thermodynamic Descriptors and Data Presentation

The relative importance of the HAT, SET-PT, and SPLET mechanisms is evaluated by comparing the reaction enthalpies of their key steps. The most favorable mechanism is the one with the lowest reaction enthalpy.

Descriptors for Antioxidant Mechanisms

The following thermodynamic parameters are calculated to assess each pathway:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. It is the primary descriptor for the HAT mechanism.[7]

-

Calculation: BDE = H(ArO•) + H(H•) - H(ArOH)

-

-

Ionization Potential (IP): The enthalpy change for the removal of an electron from the antioxidant molecule. It is the key descriptor for the first step of the SET-PT mechanism.[3][4]

-

Calculation: IP = H(ArOH•+) + H(e⁻) - H(ArOH)

-

-

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation. This relates to the second step of the SET-PT mechanism.

-

Calculation: PDE = H(ArO•) + H(H⁺) - H(ArOH•+)

-

-

Proton Affinity (PA): The enthalpy change associated with the deprotonation of the parent phenol. This is the key descriptor for the first step of the SPLET mechanism.[4][6]

-

Calculation: PA = H(ArO⁻) + H(H⁺) - H(ArOH)

-

-

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the phenoxide anion. It corresponds to the second step of the SPLET pathway.[4]

-

Calculation: ETE = H(ArO•) + H(e⁻) - H(ArO⁻)

-

Visualizing the Antioxidant Pathways

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Caption: Single-Electron Transfer followed by Proton Transfer (SET-PT) Mechanism.

Caption: Sequential Proton Loss Electron Transfer (SPLET) Mechanism.

Data Summary Tables

The calculated enthalpies (in kJ/mol or kcal/mol) for this compound in different environments should be summarized for comparative analysis. The following tables are representative templates for presenting such data.

Table 1: Calculated Reaction Enthalpies (kJ/mol) for this compound in the Gas Phase.

| Parameter | Symbol | Reaction | Calculated Value |

| Bond Dissociation Enthalpy | BDE | ArOH → ArO• + H• | Value |

| Ionization Potential | IP | ArOH → ArOH•+ + e⁻ | Value |

| Proton Affinity | PA | ArOH → ArO⁻ + H⁺ | Value |

| Proton Dissociation Enthalpy | PDE | ArOH•+ → ArO• + H⁺ | Value |

| Electron Transfer Enthalpy | ETE | ArO⁻ → ArO• + e⁻ | Value |

Table 2: Calculated Reaction Enthalpies (kJ/mol) for this compound in Different Solvents.

| Parameter | Gas Phase | Water (Polar) | Benzene (Non-polar) |

| HAT Mechanism | |||

| BDE | Value | Value | Value |

| SET-PT Mechanism | |||

| IP | Value | Value | Value |

| PDE | Value | Value | Value |

| SPLET Mechanism | |||

| PA | Value | Value | Value |

| ETE | Value | Value | Value |

Interpretation and Conclusion

By comparing the key thermodynamic parameters, the dominant antioxidant mechanism for this compound can be predicted in different environments.

-

In the gas phase and non-polar solvents, the HAT mechanism is often favored. The antioxidant activity is determined by comparing the BDE of the antioxidant with that of the target radical.

-

In polar solvents, the SPLET mechanism typically becomes more competitive.[4] A low PA value indicates that the phenol can be easily deprotonated, initiating the SPLET pathway. The SET-PT mechanism is generally less favorable for phenolic antioxidants due to the high energy required to form the radical cation (high IP).[4]

The theoretical investigation provides a robust, molecular-level understanding of the antioxidant properties of this compound. The calculated thermodynamic descriptors serve as quantitative indicators of its potential to scavenge free radicals, guiding further experimental validation and application in drug development and materials science. The choice of computational method and solvent model is critical for obtaining results that correlate well with experimental observations.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. mdpi.com [mdpi.com]

- 9. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A theoretical study of the structure-radical scavenging activity of trans-resveratrol analogues and cis-resveratrol in gas phase and water environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-Cyclohexyl-p-cresol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-p-cresol, also known as 2-cyclohexyl-4-methylphenol, is an organic compound with a phenolic structure. It is characterized by a cyclohexyl group and a methyl group attached to a benzene ring. This compound is of interest in various industrial and research applications, including as a precursor in the synthesis of more complex molecules and potentially in the pharmaceutical and cosmetic industries. A critical physicochemical property for its application, particularly in drug development and formulation, is its solubility in organic solvents. This technical guide provides an overview of the available solubility information, experimental protocols for its determination, and a visualization of its general synthesis pathway.

Data Presentation: Solubility of this compound

Extensive literature and database searches for quantitative solubility data of this compound in common organic solvents did not yield specific numerical values. However, qualitative descriptions consistently indicate that this compound exhibits moderate solubility in organic solvents and limited solubility in water.[1] The presence of the non-polar cyclohexyl group contributes to its hydrophobic nature, favoring solubility in organic media.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Qualitative Solubility | Rationale |

| Polar Protic | ||

| (e.g., Methanol, Ethanol) | Expected to be soluble | The hydroxyl group can form hydrogen bonds with the solvent, while the overall non-polar character suggests good miscibility. |

| Polar Aprotic | ||

| (e.g., Acetone, Ethyl Acetate) | Expected to be soluble | The polarity of these solvents can interact with the phenol group, and the organic nature of the compound will favor dissolution. |

| Non-Polar | ||

| (e.g., Toluene, Hexane) | Expected to be soluble | The large non-polar cyclohexyl and methyl groups suggest good solubility in non-polar solvents through van der Waals interactions. |

| Aqueous | ||

| (e.g., Water) | Limited solubility | The hydrophobic nature of the cyclohexyl and methyl groups outweighs the hydrophilic character of the single hydroxyl group, leading to poor water solubility.[1] |

Note: The information in this table is based on general chemical principles and qualitative statements found in the literature, as no specific quantitative data is currently available.

Experimental Protocols: Determination of Solubility

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the shake-flask method is a widely used and reliable experimental protocol for phenolic compounds.[2][3][4]

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of a solid compound in a solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer particles, centrifugation of an aliquot of the suspension may be necessary to achieve a clear supernatant.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a filter.

-

Dilution: Dilute the collected aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument. For phenolic compounds, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are common methods.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Mandatory Visualization

Synthesis of Cyclohexylphenols

The following diagram illustrates a general synthetic pathway for the production of cyclohexylphenols, which are precursors to compounds like this compound. The process involves the alkylation of a phenol with a cyclohexylating agent.

References

An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclohexylphenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted cyclohexylphenols, focusing on key data and experimental methodologies relevant to research and development in the pharmaceutical and chemical industries.

Introduction

Substituted cyclohexylphenols are a class of organic compounds that feature a phenol ring attached to a cyclohexyl group, with various substituents on either or both rings. Their unique structural combination of aromatic and aliphatic moieties imparts a range of physicochemical properties that are of interest in drug design, materials science, and chemical synthesis. Understanding the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and behavior in various processes. This guide summarizes key thermochemical data, details the experimental protocols used for their determination, and provides visual representations of these methodologies.

Quantitative Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for 2-, 3-, and 4-cyclohexylphenol. These isomers represent the fundamental structures from which more complex substituted cyclohexylphenols are derived.

Table 1: Physical Properties of Cyclohexylphenol Isomers

| Property | 2-Cyclohexylphenol | 3-Cyclohexylphenol | 4-Cyclohexylphenol | Source(s) |

| CAS Number | 119-42-6 | 1943-95-9 | 1131-60-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₁₂H₁₆O | [1][2][3][4] |

| Molecular Weight ( g/mol ) | 176.26 | 176.26 | 176.25 | [1][2][3] |

| Melting Point (°C) | 56 | - | 130-135 | [5][6][7] |

| Boiling Point (°C) | 284 | - | 213-215 | [5][6] |

| Vapor Pressure (mmHg @ 25°C) | - | - | 0.00144 | [5] |

Table 2: Enthalpy Data for Cyclohexylphenol Isomers (kJ/mol)

| Enthalpy | 2-Cyclohexylphenol | 3-Cyclohexylphenol | 4-Cyclohexylphenol | Source(s) |

| ΔfH°gas (Calculated) | -177.47 | - | -177.47 | [8][9] |

| ΔfusH° (Calculated) | 18.50 | - | - | [9] |

| ΔvapH° (Calculated) | 58.03 | - | - | [9] |

Note: The majority of the available enthalpy data is based on calculations and estimations. Experimental values are not widely reported in readily accessible literature.

Experimental Protocols

The determination of thermochemical properties relies on precise and accurate experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Static bomb calorimetry is a fundamental technique for determining the enthalpy of combustion of solid and liquid organic compounds.[10][11][12][13]

Principle: A known mass of the sample is combusted in a constant-volume stainless steel container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath of known volume, and the resulting temperature change is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Calorimetric thermometer (0.01°C resolution)

-

Ignition unit

-

Pellet press

-

Fuse wire (e.g., nichrome)

-

Crucible

Procedure:

-

Sample Preparation: A sample of the substituted cyclohexylphenol (typically 0.5 - 1.0 g) is accurately weighed and, if solid, pressed into a pellet.

-

Bomb Assembly: The pellet is placed in the crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known volume of water. The calorimeter lid, equipped with a stirrer and a thermometer, is secured.

-

Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb washings can be titrated to determine the amount of nitric acid formed from any residual nitrogen.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire.[10][11][12][13]

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in physical properties as a function of temperature.[14][15][16][17]

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure for Enthalpy of Fusion:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the substituted cyclohexylphenol is placed in a sample pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 °C/min). The cell is purged with an inert gas.

-

Data Collection: The temperature is scanned through the melting point of the sample. The DSC records the differential heat flow between the sample and the reference.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Procedure for Heat Capacity (Cp):

-

Three-Scan Method:

-

Baseline Scan: An empty sample pan and an empty reference pan are run to obtain a baseline.

-

Sapphire Scan: A sapphire standard of known mass is run under the same conditions to calibrate the instrument.

-

Sample Scan: The sample is run under the same conditions.

-

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans at each temperature.

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility.[5][18][19][20]

Principle: A sample is placed in a sealed container (a Knudsen cell) with a small orifice. The cell is heated in a vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure is then calculated from this rate of mass loss.

Apparatus:

-

Knudsen cell with a precisely machined orifice

-

High-vacuum system

-

Thermostatically controlled furnace or bath

-

Microbalance for measuring mass loss

Procedure:

-

Sample Preparation: The Knudsen cell is loaded with a known mass of the substituted cyclohexylphenol.

-

System Assembly: The cell is placed in the furnace within the high-vacuum chamber.

-

Evacuation and Heating: The system is evacuated to a high vacuum. The cell is then heated to the desired temperature and allowed to equilibrate.

-

Mass Loss Measurement: The mass of the cell is monitored over time. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing vapor, and A is the area of the orifice.

-

Enthalpy of Sublimation: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation (ΔsubH) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Conclusion

The thermochemical properties of substituted cyclohexylphenols are essential for a wide range of applications, from drug development to materials science. This guide has provided a summary of available data for key isomers and detailed the fundamental experimental techniques used to determine these properties. While a comprehensive experimental dataset for a broad range of substituted cyclohexylphenols is still an area for further research, the methodologies outlined here provide a solid foundation for obtaining the necessary data to advance scientific and industrial endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]

- 3. 3-Cyclohexylphenol | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1943-95-9: 3-Cyclohexylphenol | CymitQuimica [cymitquimica.com]

- 5. scranton.edu [scranton.edu]

- 6. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]

- 7. labproinc.com [labproinc.com]

- 8. Phenol, 4-cyclohexyl- (CAS 1131-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Phenol, 2-cyclohexyl- (CAS 119-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. biopchem.education [biopchem.education]

- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 12. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 13. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 14. akjournals.com [akjournals.com]

- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 16. Thermal Characterization and Heat Capacities of Seven Polyphenols [mdpi.com]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pragolab.cz [pragolab.cz]

- 20. limni.kuleuven.be [limni.kuleuven.be]

The Advent and Advancement of Cyclohexylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of cyclohexylphenol compounds. From their origins in the early 20th century, stemming from the foundational principles of Friedel-Crafts alkylation, to their contemporary roles as crucial intermediates in materials science and pharmacology, this document traces the scientific journey of these versatile molecules. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Furthermore, this guide elucidates the mechanism of action of specific cyclohexylphenol derivatives, such as their role as µ-opioid receptor antagonists, visualized through signaling pathway diagrams. This in-depth resource is intended to serve as a valuable reference for researchers and professionals engaged in chemical synthesis and drug development.

Discovery and Historical Context

The story of cyclohexylphenol compounds is intrinsically linked to the development of Friedel-Crafts reactions, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877.[1][2][3] This set of reactions, which allows for the attachment of substituents to an aromatic ring, paved the way for the synthesis of a vast array of novel molecules, including the alkylation of phenols.

While the precise first synthesis of a cyclohexylphenol is not definitively documented in readily available literature, early patents from the 1930s indicate that the synthesis of these compounds, specifically through the reaction of phenol with cyclohexene or cyclohexanol, was being explored.[4] A notable patent from 1933 by The Dow Chemical Company details a method for the manufacture of ortho- and para-cyclohexylphenols, highlighting their potential utility even in these early stages.[4] These initial syntheses often relied on harsh catalysts such as sulfuric acid and phosphoric acid, which, while effective, posed significant environmental and handling challenges.[5]

Subsequent research focused on refining these synthetic methodologies, leading to the use of catalysts like aluminum chloride and, more recently, the development of greener alternatives such as zeolites and other solid acid catalysts.[5][6] This evolution in synthetic approaches has not only improved the efficiency and safety of cyclohexylphenol production but has also expanded the accessible range of derivatives for further investigation.

Synthesis of Cyclohexylphenol Compounds

The primary and most established method for synthesizing cyclohexylphenols is the Friedel-Crafts alkylation of phenol with a cyclohexylating agent, typically cyclohexene or cyclohexanol.[7] The reaction is catalyzed by an acid, which facilitates the formation of a cyclohexyl carbocation that then undergoes electrophilic aromatic substitution onto the phenol ring.

General Reaction Scheme

The fundamental reaction can be depicted as follows:

Caption: General synthesis of cyclohexylphenols.

Key Experimental Protocols

Below are detailed protocols for the synthesis of 4-cyclohexylphenol using both traditional and modern catalytic methods.

2.2.1. Protocol 1: Friedel-Crafts Alkylation using a Zeolite Catalyst

This method employs a reusable and environmentally friendly solid acid catalyst.[8]

-

Materials:

-

Phenol

-

Cyclohexene

-

H-Beta Zeolite catalyst

-

Toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)

-

Heating mantle

-

-

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere.

-

Charge the flask with phenol and the H-Beta Zeolite catalyst in a suitable solvent like toluene.

-

Heat the mixture to the desired reaction temperature (typically between 140-220°C).

-

Slowly add cyclohexene to the reaction mixture.

-

Maintain the reaction at the set temperature with continuous stirring for 2-12 hours.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Separate the catalyst by filtration.

-

Remove the solvent and unreacted starting materials by distillation to obtain the crude product.

-

Purify the product by recrystallization or distillation.

-

2.2.2. Protocol 2: Hydroalkylation of Phenol

This one-pot synthesis utilizes phenol as the sole organic reactant with a bifunctional catalyst.[9]

-

Materials:

-

Phenol

-

1% Pd-Al2O3 catalyst

-

Fused salt (NaCl-AlCl3, 1:1 mol ratio)

-

Hydrogen gas

-

High-pressure reactor

-

-

Procedure:

-

Charge the high-pressure reactor with phenol, the Pd-Al2O3 catalyst, and the fused salt.

-

Pressurize the reactor with hydrogen.

-

Heat the reaction mixture to 120°C with stirring.

-

Maintain these conditions for approximately 4.5 hours.

-

After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Dilute the reaction mixture with a suitable organic solvent and filter to remove the catalyst and salts.

-

Wash the organic phase with water and brine.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or recrystallization.

-

Biological Activities of Cyclohexylphenol Derivatives

Cyclohexylphenol and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown promise as antimicrobial, antioxidant, and anticancer agents, as well as modulators of specific cellular signaling pathways.

Antimicrobial Activity

Several studies have demonstrated the potential of cyclohexylphenol derivatives as antimicrobial agents. Their lipophilic nature, conferred by the cyclohexyl group, is thought to facilitate their interaction with and disruption of microbial cell membranes.

Table 1: Antimicrobial Activity of Selected Phenolic Derivatives

| Compound/Extract | Test Organism | IC50/MIC (µg/mL) | Reference |

| Ciprofloxacin Derivative 4 | S. aureus | 0.035 | [10] |

| Ciprofloxacin Derivative 4 | E. coli | 0.062 | [10] |

| Ciprofloxacin Derivative 5 | S. aureus | 0.035 | [10] |

| Ciprofloxacin Derivative 5 | E. coli | 0.062 | [10] |

| 3-Acetylcoumarin Derivative | S. aureus | 58.60 ± 4.23 | [11] |

| 3-Acetylcoumarin Derivative | P. aeruginosa | 95.21 | [11] |

3.1.1. Experimental Protocol: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][13]

-

Materials:

-

Test compound (cyclohexylphenol derivative)

-

Bacterial culture (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

-

Antioxidant Activity

The phenolic hydroxyl group in cyclohexylphenols can donate a hydrogen atom to scavenge free radicals, making them effective antioxidants. This property is crucial for protecting against oxidative stress-related damage in biological systems.

Table 2: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| Gallic Acid | DPPH | 4.05 (µM) | [14] |

| Ascorbic Acid | DPPH | 24.42 (µM) | [14] |

| Trolox | DPPH | 30.12 (µM) | [14] |

| BHT | DPPH | >100 (µM) | [14] |

| Xylaria spp. Extract | DPPH | Varies | [15] |

| Anogeissus leiocarpus Extract | DPPH | 104.74 | [16] |

3.2.1. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating antioxidant activity.[2][17]

-

Materials:

-

Test compound (cyclohexylphenol derivative)

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions.

-

Prepare a working solution of DPPH.

-

Add the test compound dilutions to the wells of the microtiter plate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Anticancer Activity

Certain cyclohexylphenol derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action are still under investigation but may involve the induction of apoptosis and cell cycle arrest.